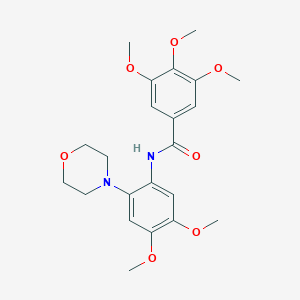![molecular formula C18H19BrN2O3 B235397 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as BPA, is a chemical compound used in scientific research for its potential therapeutic properties. It is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in the MAP kinase signaling pathway. In
Mecanismo De Acción
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide acts as a small molecule inhibitor of B-Raf, a protein kinase that plays a critical role in the MAP kinase signaling pathway. The MAP kinase pathway is involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is commonly observed in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, this compound can block the activation of downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. This compound has been shown to modulate several signaling pathways involved in cancer progression, including the MAP kinase, PI3K/Akt, and Wnt pathways. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly through its ability to inhibit oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide is a potent inhibitor of B-Raf, with an IC50 value in the low nanomolar range. It is also relatively selective for B-Raf, with minimal inhibition of other kinases. This compound has good solubility in aqueous buffers, making it suitable for in vitro and in vivo experiments. However, this compound has poor pharmacokinetic properties, with low oral bioavailability and rapid clearance from the body. This limits its potential for clinical use and requires the use of high doses in animal studies.
Direcciones Futuras
Future research on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide should focus on improving its pharmacokinetic properties, such as increasing its oral bioavailability and prolonging its half-life in the body. This could be achieved through structural modifications or formulation strategies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the combination of this compound with other targeted therapies or immunotherapies should be explored to enhance its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide involves several steps, starting from the reaction of 3-bromo-4-nitroaniline with morpholine to form 3-bromo-4-(4-morpholinyl)aniline. The intermediate is then reacted with phenoxyacetic acid to yield this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal, and pancreatic cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H19BrN2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) |
Clave InChI |
VZZVNKLSBGRKLO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Br |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
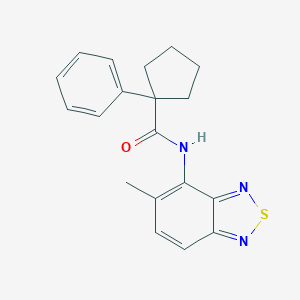
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)

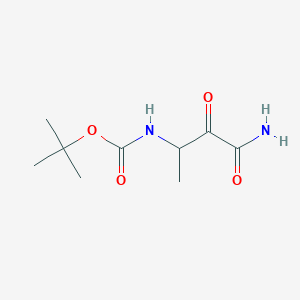
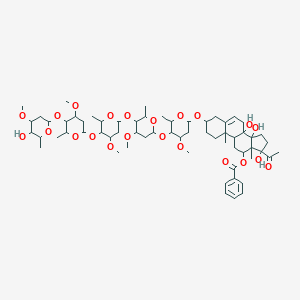

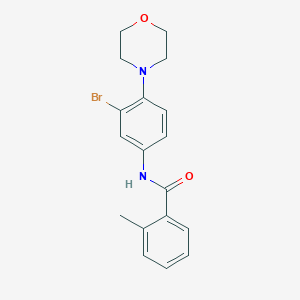
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
